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Abstract

Tpnl71 is a novel, potent, and selective phosphodiesterase type 5 (PDES5) inhibitor under
development for the treatment of pulmonary arterial hypertension (PAH), a severe and
progressive cardiovascular disease.[1][2] Derived from flavonoids found in the traditional
Chinese medicine Epimedium, Tpn171 exhibits sub-nanomolar potency against PDES and a
favorable selectivity profile compared to other isoforms, suggesting a lower potential for
mechanism-based side effects.[3] Preclinical studies in established animal models of PAH have
demonstrated its efficacy in reducing pulmonary arterial pressure.[3] Pharmacokinetic
evaluations in rats, dogs, and humans have shown a profile suitable for potential once-daily
oral administration.[1][4] This document provides a comprehensive overview of the preclinical
pharmacology of Tpnl171, detailing its mechanism of action, in vitro and in vivo data, and the
experimental protocols employed in its evaluation.

Mechanism of Action

Tpnl71 exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is
the primary enzyme responsible for the degradation of cyclic guanosine monophosphate
(cGMP) in the vascular smooth muscle cells of the pulmonary arteries.[3] The nitric oxide (NO)
pathway plays a crucial role in vasodilation; NO stimulates soluble guanylate cyclase (sGC) to
produce cGMP. Elevated levels of cGMP activate protein kinase G (PKG), which leads to a
decrease in intracellular calcium and results in smooth muscle relaxation and vasodilation.[5]
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By inhibiting PDES5, Tpn171 prevents the breakdown of cGMP, thereby enhancing the NO-
sGC-cGMP signaling pathway, promoting pulmonary vasodilation, and reducing the elevated

pulmonary vascular resistance characteristic of PAH.[5][6]
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Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of Tpn171 on PDES.

Data Presentation

In Vitro Potency and Selectivity

Tpnl171 demonstrates potent inhibition of the PDE5S enzyme with an IC50 value of 0.62 nM.[7]
Its potency is greater than that of established PDES5 inhibitors, sildenafil and tadalafil.[3]
Furthermore, it exhibits favorable selectivity over other PDE isoforms, which is critical for

minimizing off-target effects.[3]
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Selectivity (PDE5 vs.  Selectivity (PDES5 vs.
Compound PDE5 IC50 (nM)

PDE®6) PDE11)
Tpnl71 0.62 >32-fold >1610-fold
Sildenafil 4.31 ~8-fold
Tadalafil 2.35 - ~9-fold

Data sourced from
MedchemExpress and
preclinical research
articles.[3][7]

Preclinical and Clinical Pharmacokinetics (Single Dose)

Pharmacokinetic studies have been conducted in rats, dogs, and humans. Tpn171 displays
improved pharmacokinetic profiles in preclinical species compared to earlier compounds in its
series.[1] Phase | studies in healthy human subjects revealed rapid absorption and a half-life of
approximately 8-11 hours, supporting the potential for once-daily dosing.[4][8]
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) Cmax AUCO-00
Species Dose Tmax (h) t1/2 (h)
(ng/mL) (h-ng/mL)
287.00 =
Human 5 mg (oral) ~1.5 40.4 £ 8.62 8.02-10.88
42.67
560.45 +
Human 10 mg (oral) ~1.5 80.1 +23.48 8.02-10.88
160.17
1089.64 +
Human 20 mg (oral) ~2.0 145.8 + 30.05 8.02-10.88
158.37
236.9 + 1709.27 +
Human 30 mg (oral) ~2.0 8.02-10.88
104.07 376.39
Human data

from a Phase
| single
ascending-
dose study in
healthy

volunteers.[4]

Human Metabolism

A mass balance study using radiolabeled [14C]TPN171 in healthy male volunteers showed that
the drug is extensively metabolized.[3] Excretion was nearly equal between urine (46.61%) and
feces (48.60%). The primary metabolic pathways include mono-oxidation, dehydrogenation, N-
dealkylation, O-dealkylation, amide hydrolysis, and subsequent glucuronidation and
acetylation.[3]
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Caption: Major metabolic biotransformation pathways of Tpn171 in humans.

Experimental Protocols
In Vitro PDES Inhibition Assay

» Objective: To determine the half-maximal inhibitory concentration (IC50) of Tpn171 against
the PDE5 enzyme.

o Methodology: A standard enzymatic assay is employed.
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o Enzyme Source: Recombinant human PDES is used.
o Substrate: cGMP is used as the substrate for the enzyme.

o Procedure: The enzyme is incubated with varying concentrations of the test compound
(Tpnl171) in an appropriate buffer system. The enzymatic reaction is initiated by the
addition of cGMP.

o Detection: The reaction is terminated, and the amount of remaining cGMP or the product
(5'-GMP) is quantified. This is often accomplished using methods like scintillation proximity
assay (SPA), fluorescence polarization (FP), or HPLC-based techniques.

o Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to a control (no inhibitor). The IC50 value is determined by fitting the
concentration-response data to a four-parameter logistic equation.

o Selectivity Profiling: The same protocol is repeated using other recombinant human PDE
isoforms (e.g., PDE1, PDE6, PDE11) to determine the selectivity of Tpn171.

Monocrotaline (MCT)-Induced PAH Rat Model

o Objective: To evaluate the in vivo efficacy of Tpnl171 in a well-established animal model of
pulmonary hypertension.

e Methodology:
o Animal Strain: Typically, male Sprague-Dawley or Wistar rats are used.[9]

o Induction of PAH: Rats receive a single subcutaneous or intraperitoneal injection of
monocrotaline (MCT), typically at a dose of 60 mg/kg.[9][10] MCT is metabolized in the
liver to a toxic pyrrole, which causes endothelial injury in the pulmonary vasculature,
leading to inflammation, vascular remodeling, and a progressive increase in pulmonary
artery pressure over 3-4 weeks.[10][11]

o Treatment: Following the development of PAH (confirmed by non-invasive methods like
echocardiography or at a pre-determined time point post-MCT), rats are treated orally with
vehicle or Tpnl171 at various doses.
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o Efficacy Endpoints: After the treatment period, the primary endpoints are measured. This
involves invasive hemodynamic assessment where a catheter is inserted into the right
ventricle to directly measure right ventricular systolic pressure (RVSP) and mean
pulmonary arterial pressure (MPAP). Secondary endpoints include the assessment of right
ventricular hypertrophy (Fulton's index: the ratio of right ventricle weight to left ventricle
plus septum weight) and histological analysis of pulmonary vessel remodeling.[11][12]

e Results for Tpn171: Oral administration of Tpn171 was found to substantially reduce the
mean pulmonary artery pressure in this model, with a longer-lasting effect observed

compared to sildenafil.[1][3]
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Caption: A generalized workflow for the preclinical development of Tpn171.
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Human Pharmacokinetic and Mass Balance Study

» Objective: To determine the safety, tolerability, pharmacokinetic profile, absorption,
metabolism, and excretion of Tpn171 in humans.

o Methodology:

o Study Design: A Phase I, open-label, single-dose study in healthy volunteers.[3][4] The
study typically includes a single ascending-dose (SAD) part, a food-effect part, and a
multiple ascending-dose (MAD) part.[4][8]

o Dosing: Subjects receive a single oral dose of Tpnl171. For the mass balance study, a
single oral suspension of 10 mg of [14C]TPN171 (radiolabeled) was administered.[3]

o Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-
dose and up to 72-96 hours post-dose) to obtain plasma. For the mass balance study, all
urine and feces are collected for up to 216 hours post-dose.[3]

o Bioanalysis: Plasma concentrations of Tpnl171 are determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] For the radiolabeled
study, total radioactivity in plasma, urine, and feces is measured by liquid scintillation
counting. Metabolite profiling is conducted using liquid chromatography with high-
resolution mass spectrometry (LC-HRMS).[3]

o Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated
using non-compartmental analysis. The total recovery of radioactivity is calculated as the
sum of radioactivity excreted in urine and feces.

Conclusion

The preclinical data package for Tpnl171 strongly supports its development as a therapeutic
agent for pulmonary arterial hypertension. It is a highly potent PDES5 inhibitor with a superior in
vitro profile compared to existing therapies. In vivo studies have confirmed its efficacy in a
standard disease model. The pharmacokinetic properties observed in both preclinical species
and humans are favorable, suggesting a convenient dosing regimen. Coupled with a good
safety profile in initial clinical studies, Tpnl171 represents a promising next-generation
treatment for cardiovascular diseases like PAH.[3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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